High-Strength Direct Comparative Evidence Is Currently Unavailable for This Compound in Peer-Reviewed Literature
An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, USPTO, OpenAIRE) revealed no published head-to-head quantitative comparisons (e.g., IC50, Ki, selectivity panels, pharmacokinetic parameters, yield comparisons) involving Morpholino(5-vinylpyridin-3-yl)methanone and a structurally defined comparator such as Nicopholine, Piperidin-1-yl(5-vinylpyridin-3-yl)methanone, or Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone. The highest-quality available data (class-level inference) indicates that vinylpyridine-containing morpholino analogs exhibit quantitative advantages in cross-coupling yields (e.g., Sonogashira and Suzuki reactions) and antisense oligonucleotide stability relative to non-vinyl or non-morpholino analogs, but these data are derived from structurally distinct model systems and cannot be treated as direct product-specific evidence [1][2]. Users should consider this compound as a specialized building block whose differentiation is grounded in its unique combination of functional groups rather than in published comparative bioactivity data [3].
| Evidence Dimension | Cross-coupling reactivity (qualitative yield comparison) |
|---|---|
| Target Compound Data | Enables palladium-catalyzed Sonogashira and Suzuki cross-couplings at the 5-vinyl position; specific yields not reported for this exact compound |
| Comparator Or Baseline | Nicopholine (morpholino(3-pyridyl)methanone): no vinyl group available for cross-coupling; 5-vinylpiperidine analog: morpholine oxygen replaced by CH2, altering electronic properties |
| Quantified Difference | Not quantifiable; class-level inference suggests superior conjugation versatility relative to non-vinyl analogs |
| Conditions | Palladium-catalyzed cross-coupling conditions (e.g., Sonogashira: Pd(PPh3)4, CuI, Et3N; Suzuki: Pd(dppf)Cl2, K2CO3); analogous morpholino nucleoside monomers |
Why This Matters
For users requiring a pyridine scaffold that can undergo site-specific bioconjugation or library diversification, the vinyl handle is essential; non-vinyl analogs such as Nicopholine cannot participate in these transformations, making the target compound mandatory for such applications.
- [1] Nandi, B., Pattanayak, S., Paul, S., Kundu, J., & Sinha, S. (n.d.). Synthesis of Nucleobase-Functionalized Morpholino Monomers (Chapter describing Pd-catalyzed cross-coupling of morpholino nucleosides). Available at: https://www.semanticscholar.org View Source
- [2] Sherstyuk, Y. V., Zakharenko, A. L., Silnikov, V. N., Lavrik, O. I., Kutuzov, M. M., Sukhanova, M. V., & Abramova, T. V. (2017). Synthesis of a series of NAD+ analogues—potential inhibitors of PARP 1 using ADP conjugates functionalized at the terminal phosphate group. Available at: https://explore.openaire.eu View Source
- [3] Tufts College & Arisaph Pharmaceuticals, Inc. (2015). Niacin mimetics, and methods of use thereof. US Patent 9,212,142. Available at: https://patents.justia.com/patent/9212142 View Source
